molecular formula C4H7BrN4 B14256826 2-(1-bromopropan-2-yl)-2H-tetrazole CAS No. 189025-09-0

2-(1-bromopropan-2-yl)-2H-tetrazole

Cat. No.: B14256826
CAS No.: 189025-09-0
M. Wt: 191.03 g/mol
InChI Key: AROWRUDDYMCNPY-UHFFFAOYSA-N
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Description

2-(1-bromopropan-2-yl)-2H-tetrazole is a specialized alkyl tetrazole derivative designed for research and development applications. The 2H-tetrazole scaffold is a privileged structure in medicinal chemistry, widely recognized for its role as a bioisostere for carboxylic acids and amide bonds . This substitution imparts improved metabolic stability and enhanced membrane penetration compared to its carboxylic acid counterparts, making it a valuable template in the design of novel active compounds . The reactive bromoalkyl side chain provides a versatile handle for further synthetic elaboration through nucleophilic substitution reactions, allowing researchers to efficiently build complex molecular architectures. This compound is primarily used in pharmaceutical research as a key intermediate. Tetrazole-based structures are found in a range of therapeutic areas, and this derivative is particularly useful for constructing molecules with potential antihypertensive, antimicrobial, and anticancer activities . Its utility extends to materials science, where it can serve as a precursor in the synthesis of energetic materials or functional polymers . Researchers will find this product to be a critical reagent for library synthesis, lead optimization, and exploring structure-activity relationships (SAR) in drug discovery campaigns. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

189025-09-0

Molecular Formula

C4H7BrN4

Molecular Weight

191.03 g/mol

IUPAC Name

2-(1-bromopropan-2-yl)tetrazole

InChI

InChI=1S/C4H7BrN4/c1-4(2-5)9-7-3-6-8-9/h3-4H,2H2,1H3

InChI Key

AROWRUDDYMCNPY-UHFFFAOYSA-N

Canonical SMILES

CC(CBr)N1N=CN=N1

Origin of Product

United States

Synthetic Strategies and Mechanistic Pathways for 2 1 Bromopropan 2 Yl 2h Tetrazole

Regioselective N-Alkylation of Tetrazole Scaffolds

The alkylation of the tetrazole ring is a fundamental transformation in the synthesis of a wide array of biologically active compounds and functional materials. researchgate.net However, the inherent presence of two nucleophilic centers within the tetrazole anion often leads to a lack of regioselectivity, yielding a mixture of N-1 and N-2 alkylated products. researchgate.net The development of methodologies that favor the formation of one isomer over the other is a key focus of synthetic research in this area.

N-2 Alkylation Methodologies for Tetrazoles

Achieving selective N-2 alkylation is a critical step in the synthesis of numerous important compounds, including pharmaceuticals. acs.orgacs.org The regiochemical outcome of the alkylation is influenced by a combination of factors including the choice of alkylating agent, the base, the solvent, and the reaction temperature. acs.orgbeilstein-journals.org

A variety of alkylating agents have been employed for the N-alkylation of tetrazoles, including alkyl halides and alkyl sulfates. researchgate.net The reaction is typically performed in the presence of a base to deprotonate the tetrazole ring, forming the tetrazolate anion which then acts as the nucleophile.

The nature of both the electrophile and the tetrazole substituent can significantly impact the N-1/N-2 ratio. For instance, the alkylation of 5-substituted 1H-tetrazoles via the diazotization of aliphatic amines has been shown to preferentially form the 2,5-disubstituted tetrazole. rsc.org This method provides a transient alkyl diazonium species that acts as the alkylating agent. rsc.org However, the regioselectivity can be highly variable and is not solely dependent on the steric hindrance of the electrophile. rsc.org

In a study on the N-alkylation of N-benzoyl 5-(aminomethyl)tetrazole with benzyl (B1604629) bromide in the presence of K2CO3, a mixture of two regioisomers was obtained. mdpi.com The 2,5-disubstituted product was formed in a slightly higher proportion (55%) compared to the 1,5-disubstituted isomer (45%), highlighting the often-modest selectivity observed with conventional methods. mdpi.com

Table 1: Regioselectivity in the Alkylation of N-benzoyl 5-(aminomethyl)tetrazole with Benzyl Bromide mdpi.com

ProductYield
2,5-disubstituted isomer55%
1,5-disubstituted isomer45%

Conditions: Benzyl bromide, K2CO3

Mechanochemistry, specifically ball milling, has emerged as a sustainable and efficient method for the regioselective N-2 alkylation of tetrazoles. acs.orgacs.org This solid-state approach can enhance selectivity for the N-2 regioisomer, particularly in the reaction of tetrazoles with phenacyl halides. acs.orgacs.org The yield and regioisomeric ratio in these reactions are dependent on the nature of the grinding auxiliary. acs.orgacs.org This methodology has been successfully applied to the fully mechanochemical synthesis of the antiepileptic drug cenobamate, demonstrating a significant improvement in sustainability over solution-based methods. acs.orgacs.org

The improved N-2 selectivity under mechanochemical conditions is attributed to the formation of contact ion pairs as the reactive intermediates, which is favored in low solubility or solid-state environments. acs.org Furthermore, these reactions often proceed without the need for external heating, a condition that also favors N-2 alkylation. acs.org

Several reaction parameters play a crucial role in determining the N-1/N-2 regioisomeric ratio in tetrazole alkylation.

Temperature: Higher reaction temperatures generally favor the formation of the N-1 substituted product. acs.org Conversely, lower temperatures tend to increase the proportion of the N-2 isomer.

Solvent: The polarity and solvating ability of the solvent can influence the nature of the tetrazolate ion pair (contact vs. solvent-separated), which in turn affects the regioselectivity. acs.org Under conditions of low solubility, N-2 alkylation is often favored. acs.org

Base: The choice of base can impact the regiochemical outcome. For instance, in the N-alkylation of indazoles, a related heterocyclic system, sodium hydride (NaH) demonstrated excellent N-1 regioselectivity. beilstein-journals.org The specific base can influence the counterion and the aggregation state of the resulting salt, thereby affecting the nucleophilicity of the different nitrogen atoms.

Table 2: Effect of Reaction Conditions on Tetrazole Alkylation Selectivity acs.org

ConditionFavored IsomerRationale
High TemperatureN-1Thermodynamic control
Low TemperatureN-2Kinetic control
Low Solubility/Solid StateN-2Favors contact ion pair formation

Stereochemical Control in Alkylation Reactions

When the tetrazole precursor is chiral, the alkylation reaction can proceed with stereoselectivity, leading to the formation of diastereomeric products. The ability to control the stereochemical outcome of these reactions is of significant importance for the synthesis of enantiomerically pure compounds.

Research has demonstrated that the alkylation of chiral seven-membered rings fused to tetrazoles can be highly diastereoselective. nih.govnih.govnyu.edu The degree of diastereoselectivity is dependent on the placement and size of substituents on the chiral ring, as well as the nature of the electrophile. nih.govnih.govnyu.edu

In the alkylation of C4-substituted seven-membered-ring-fused tetrazoles, the electrophile preferentially approaches the carbanion from the face opposite to the remote C4 substituent. nih.gov For example, the alkylation of a C4-methyl-substituted tetrazole with iodomethane (B122720) resulted in the formation of the methylated product as a single diastereomer. nih.gov However, bulkier alkyl halides such as allyl bromide and benzyl bromide led to lower stereoselectivity. nih.gov

Computational studies have suggested that torsional effects are responsible for the observed diastereoselectivities in these systems. nih.govnih.govnyu.edu This approach allows for the construction of quaternary stereocenters with high stereoselectivity through subsequent alkylation reactions. nih.govnih.govnyu.edu The ability to achieve such high levels of stereocontrol provides a valuable route to diastereomerically enriched azepanes after reduction of the tetrazole ring. nih.govnih.govnyu.edu

Table 3: Diastereoselectivity in the Alkylation of a C4-Methyl-Substituted Tetrazolo[1,5-a]azepine nih.gov

ElectrophileDiastereomeric Ratio
IodomethaneSingle diastereomer
Allyl bromideLower stereoselectivity
Benzyl bromideLower stereoselectivity
Factors Governing Stereoselectivity at the Alkylation Site

The stereoselectivity of the alkylation of tetrazoles is a critical factor in determining the final product's three-dimensional structure. Several factors influence the diastereoselectivity of this reaction.

The size and nature of both the substituent on the tetrazole ring and the incoming electrophile play a significant role. For instance, in the alkylation of chiral seven-membered rings fused to tetrazoles, high diastereoselectivity is often observed. nih.gov The electrophile's approach is typically favored from the face opposite to a remote substituent on the ring. nih.gov However, this can be influenced by the bulkiness of the substituent. A larger remote substituent can sometimes lead to lower diastereoselectivity, a contrast to what is observed in the alkylation of analogous lactam enolates. nih.gov

The choice of the electrophile is also crucial. While smaller electrophiles like iodomethane can lead to the formation of a single diastereomer, bulkier alkyl halides such as allyl bromide, ethyl iodide, and benzyl bromide may result in lower stereoselectivity. nih.gov Furthermore, the stereoselectivity can be enhanced by using sterically larger protecting groups on substituents, such as a silyl (B83357) group instead of a benzyl group on a hydroxyl substituent. nih.gov

Computational studies have indicated that torsional effects are a primary determinant of the observed diastereoselectivity in the α-alkylation of tetrazole-fused seven-membered rings. nih.gov

Elucidation of Alkylation Reaction Mechanisms

The alkylation of 5-substituted 1H-tetrazoles can yield two primary regioisomers: 1,5-disubstituted and 2,5-disubstituted tetrazoles. rsc.orgrsc.org The regioselectivity of this reaction is not solely dependent on steric hindrance but is significantly influenced by the underlying nucleophilic substitution mechanism, either SN1 or SN2. rsc.orgrsc.orgmasterorganicchemistry.comyoutube.com

SN1 Mechanism: This is a stepwise process where the leaving group departs first, forming a carbocation intermediate, which is then attacked by the nucleophile. masterorganicchemistry.comyoutube.com This pathway is favored for tertiary alkyl halides due to the stability of the resulting tertiary carbocation. masterorganicchemistry.com In the context of tetrazole alkylation, an SN1-type mechanism, often involving a carbocation intermediate, can lead to a racemic mixture when starting with an enantiomerically enriched secondary amine, indicating a loss of stereochemical information. rsc.org The rate of an SN1 reaction is dependent only on the concentration of the substrate. masterorganicchemistry.com

SN2 Mechanism: This is a concerted, one-step process where the nucleophile attacks the substrate from the backside as the leaving group departs. masterorganicchemistry.comyoutube.com This mechanism is favored for methyl and primary alkyl halides due to less steric hindrance. masterorganicchemistry.com The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. youtube.com

The competition between SN1 and SN2 pathways can explain the variable regioselectivity observed in tetrazole alkylations. rsc.orgrsc.org For example, a rationale based on the difference between first- and second-order nucleophilic substitutions has been proposed to explain the observed product ratios. rsc.orgrsc.org

The table below summarizes the key differences between SN1 and SN2 reactions.

FeatureSN1 ReactionSN2 Reaction
Mechanism Stepwise (Carbocation intermediate)Concerted (Single step)
Rate Law Rate = k[Substrate]Rate = k[Substrate][Nucleophile]
Substrate Preference Tertiary > Secondary >> PrimaryMethyl > Primary > Secondary
Stereochemistry RacemizationInversion of configuration

Ion-pair formation and solvation play a crucial role in the alkylation of tetrazoles, influencing both the yield and the regioisomeric ratio of the products. acs.org In mechanochemical alkylation of tetrazoles with phenacyl halides, the nature of the grinding auxiliary was found to affect the outcome, a phenomenon attributed to ion pair formation. acs.org

Solvation effects, as described by models like the Integral Equation Formalism Polarizable Continuum Model (IEFPCM), are important for understanding reaction mechanisms in solution. mdpi.com The stability of the tautomeric forms of tetrazole (1H and 2H) can differ between the gas phase and solution, with the 1H-form being more stable and predominant in solution. mdpi.com The solvent can influence the nucleophilicity of the tetrazole anion and the stability of any charged intermediates or transition states, thereby affecting the reaction pathway and regioselectivity.

A significant method for the alkylation of 5-substituted 1H-tetrazoles involves the diazotization of aliphatic amines to form a transient alkyl diazonium intermediate. rsc.orgrsc.orgorganic-chemistry.orgnih.govacs.org This intermediate then acts as the alkylating agent. rsc.orgrsc.org This method preferentially yields the 2,5-disubstituted tetrazole isomer in moderate to excellent yields. rsc.orgrsc.orgorganic-chemistry.orgnih.govacs.org

The formation of this diazonium intermediate is a key step, and its subsequent reaction with the tetrazole nucleophile dictates the product distribution. rsc.orgorganic-chemistry.org In some cases, the intramolecular stabilization of the resulting diazonium species can influence the regioselectivity of the alkylation. rsc.orgrsc.org The use of an organic nitrite (B80452) reagent is often employed to generate these diazonium intermediates. organic-chemistry.org

Synthetic Routes to the 1-Bromopropan-2-yl Moiety

The 1-bromopropan-2-yl moiety is a key component of the target molecule. Its synthesis typically starts from simple precursors like propene.

A common route to the 1-bromopropan-2-yl precursor, 1-bromopropan-2-ol, involves the derivatization of propene. The treatment of propene with bromine water (an aqueous solution of bromine) leads to the formation of a bromonium ion intermediate. youtube.com Subsequent attack by a water molecule, acting as a nucleophile, follows Markovnikov's rule. youtube.com This means the hydroxyl group from the water molecule adds to the more substituted carbon of the original double bond, resulting in the formation of 1-bromopropan-2-ol. youtube.com

Alternatively, the synthesis of 1-bromopropane (B46711) from propene can be achieved through the anti-Markovnikov addition of hydrogen bromide (HBr) in the presence of peroxides. doubtnut.comdoubtnut.com This radical-mediated addition directs the bromine atom to the less substituted carbon atom. While this produces 1-bromopropane, subsequent functionalization would be required to introduce the hydroxyl group at the 2-position.

The table below outlines the synthesis of the key precursors.

PrecursorStarting MaterialKey ReagentsReaction Type
1-Bromopropan-2-olPropeneBromine water (Br₂/H₂O)Halohydrin formation
1-BromopropanePropeneHBr, PeroxidesAnti-Markovnikov hydrobromination

Precursor Synthesis via Propene Derivatization and Bromination

Electrophilic Addition of Bromine to Alkenes

The reaction between an alkene like propene and molecular bromine (Br₂) is a classic example of electrophilic addition. chemguide.netchemguide.co.uk The process is initiated by the interaction of the electron-rich pi (π) bond of the alkene with the bromine molecule. As the Br₂ molecule approaches the alkene, the π electrons repel the electrons in the Br-Br bond, inducing a temporary dipole in the bromine molecule. chemguide.co.ukchemguide.co.uk This polarization makes the proximal bromine atom electrophilic.

The mechanism proceeds in a stepwise fashion:

The alkene's π bond acts as a nucleophile, attacking the electrophilic bromine atom. This causes the heterolytic cleavage of the Br-Br bond. pearson.com

Simultaneously, the attacked bromine atom forms a bond with both carbons of the original double bond, creating a cyclic, three-membered intermediate known as a bromonium ion. chemguide.netchemguide.co.uk In this intermediate, the positive charge is located on the bromine atom.

The bromide ion (Br⁻), generated in the first step, then acts as a nucleophile. It attacks one of the carbon atoms of the cyclic bromonium ion, leading to the opening of the ring and the formation of a vicinal dibromide. chemguide.co.uk In the case of propene, this reaction yields 1,2-dibromopropane (B165211). chemguide.net

The disappearance of the characteristic reddish-brown color of bromine is a common test for the presence of a carbon-carbon double bond. chemguide.netlibretexts.org

Stereochemistry of Bromine Addition Reactions (Anti-Addition)

The stereochemical outcome of the electrophilic addition of bromine is highly specific. The reaction proceeds via anti-addition, meaning the two bromine atoms add to opposite faces of the double bond. masterorganicchemistry.comumkc.edu

This stereospecificity is a direct consequence of the reaction mechanism involving the cyclic bromonium ion intermediate. umkc.eduladykeanecollege.edu.in The bulky bromonium ion on one face of the molecule sterically hinders the approach of the nucleophilic bromide ion from that same side. chemguide.co.uk Consequently, the bromide ion must attack from the opposite face (back-side attack). chemguide.co.ukumkc.edu This backside attack on one of the carbons of the bromonium ion ring forces the C-Br bond to form on the opposite side of the molecule relative to the first bromine atom, resulting exclusively in the anti-addition product. ladykeanecollege.edu.in

Alkane Bromination Strategies on a Propyl Precursor

An alternative to starting with an alkene is to begin with an alkane, such as propane (B168953), and introduce a bromine atom through a substitution reaction. This approach utilizes a free-radical mechanism.

Free Radical Bromination Mechanism

The bromination of an alkane like propane occurs via a free-radical chain reaction, typically initiated by heat or ultraviolet (UV) light. ucsb.eduyoutube.com The mechanism consists of three distinct stages:

Initiation: The reaction is initiated by the homolytic cleavage of the relatively weak bromine-bromine bond by energy from light (hν), generating two bromine radicals (Br•). youtube.combrainly.com This is the rate-determining step as it requires the most energy. brainly.comchegg.com

Propagation: This stage consists of a two-step cycle that can repeat many times.

A bromine radical abstracts a hydrogen atom from a propane molecule, forming a molecule of hydrogen bromide (H-Br) and a propyl radical. youtube.com

The newly formed propyl radical then reacts with a molecule of Br₂, abstracting a bromine atom to form the bromopropane product and regenerating a bromine radical. ucsb.eduyoutube.com This new bromine radical can then participate in another cycle.

Termination: The chain reaction is terminated when two radicals combine. This can happen in several ways, such as two bromine radicals forming Br₂, a bromine radical and a propyl radical forming bromopropane, or two propyl radicals combining. youtube.com

Regioselectivity of Hydrogen Abstraction in Branched Alkanes

In alkanes with different types of hydrogen atoms, such as propane which has primary (1°) hydrogens at the terminal carbons and secondary (2°) hydrogens at the central carbon, the site of halogenation is not random. ucsb.edu Free radical bromination exhibits a high degree of regioselectivity. masterorganicchemistry.com

The stability of the intermediate radical determines the major product. The order of radical stability is tertiary (3°) > secondary (2°) > primary (1°). When a bromine radical abstracts a hydrogen from propane, it can form either a primary propyl radical or a more stable secondary propyl radical. youtube.com Because the transition state leading to the secondary radical is lower in energy, the secondary radical is formed preferentially. masterorganicchemistry.comyoutube.com As a result, the major product of the free-radical bromination of propane is 2-bromopropane (B125204), with only a small amount of 1-bromopropane being formed. ucsb.eduyoutube.com Bromination is known to be highly selective for the most substituted carbon. masterorganicchemistry.commasterorganicchemistry.com

Product Distribution in the Free-Radical Halogenation of Propane
Halogen1-Halopropane (from 1° H abstraction)2-Halopropane (from 2° H abstraction)Selectivity Ratio (2°:1°)
Chlorination45%55%3.6 : 1
Bromination3%97%97 : 1

Convergent and Divergent Synthetic Approaches to 2-(1-bromopropan-2-yl)-2H-tetrazole

The assembly of a complex molecule like this compound can be planned using different overarching strategies.

Divergent Synthesis: In this approach, a central starting molecule is elaborated through successive reactions to create a library of related compounds. scienceinfo.comwikipedia.org The synthetic pathways diverge from a common intermediate. researchgate.net

The synthesis of this compound is most logically designed as a convergent synthesis, where the "1-bromopropan-2-yl" fragment and the tetrazole ring are considered separate building blocks.

Sequential Halogenation and Tetrazole Ring Formation

A plausible convergent strategy involves first preparing a suitable brominated propane derivative, followed by the attachment of the tetrazole ring via nucleophilic substitution. This sequential approach ensures the key components are assembled in a controlled manner.

One potential pathway begins with 2-bromopropane, the major product from the free-radical bromination of propane. ucsb.edu

Alkylation: 2-bromopropane can be reacted with a tetrazole salt, such as sodium tetrazolate, in a nucleophilic substitution reaction. The tetrazolate anion acts as the nucleophile, displacing the bromide to form an N-alkylated tetrazole. This reaction typically yields a mixture of 1-(propan-2-yl)-1H-tetrazole and 2-(propan-2-yl)-2H-tetrazole isomers, which would require separation. organic-chemistry.org

Second Halogenation: After isolation of the desired 2-(propan-2-yl)-2H-tetrazole isomer, a second, selective bromination is required. A free-radical bromination, for example using N-Bromosuccinimide (NBS) with a radical initiator, could be employed to introduce a bromine atom at one of the primary methyl groups of the isopropyl substituent. This would yield the final target compound, this compound.

Direct Alkylation with a Brominated Alkylating Agent

The most direct approach to synthesizing this compound would involve the alkylation of a suitable tetrazole precursor with a brominated propane derivative. A plausible starting material for this reaction is 2H-tetrazole, which would be reacted with 1,2-dibromopropane.

The reaction of a tetrazole with an alkyl halide typically proceeds via nucleophilic substitution, where the deprotonated tetrazole anion attacks the electrophilic carbon of the alkyl halide. However, the tetrazolate anion possesses two potentially nucleophilic nitrogen atoms (N1 and N2), leading to the formation of isomeric products. researchgate.net The regioselectivity of this alkylation is influenced by several factors, including the nature of the substituent on the tetrazole ring, the structure of the alkylating agent, the solvent, and the base used. organic-chemistry.orgrsc.org

In the case of reacting 2H-tetrazole with 1,2-dibromopropane, the secondary carbon of the propane chain is more sterically hindered than the primary carbon. This steric hindrance would likely favor the nucleophilic attack at the primary carbon, leading to a mixture of 1-(1-bromopropan-2-yl)-1H-tetrazole and this compound. The ratio of these isomers would be dependent on the specific reaction conditions employed. Generally, the formation of the 2,5-disubstituted tetrazole is often preferred. rsc.orgresearchgate.net

The mechanistic pathway for direct alkylation involves the deprotonation of 2H-tetrazole by a suitable base, such as sodium hydride or potassium carbonate, to form the tetrazolate anion. This anion then acts as a nucleophile, attacking the less sterically hindered carbon of 1,2-dibromopropane in an SN2 reaction. The choice of solvent can also play a crucial role; polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are commonly used to facilitate this type of reaction.

Optimization of Multistep Synthesis Efficiency

A hypothetical multistep synthesis could involve the initial regioselective synthesis of 2-(prop-1-en-2-yl)-2H-tetrazole, followed by a bromination step. This strategy circumvents the direct use of a di-halogenated alkylating agent, potentially offering better control over regioselectivity.

The first step would involve the alkylation of 2H-tetrazole with 2,3-dichloroprop-1-ene or a similar propargyl halide derivative. The reaction conditions, including the choice of base and solvent, would need to be carefully optimized to favor the formation of the N2-alkenyl tetrazole. Subsequent hydrobromination of the double bond in 2-(prop-1-en-2-yl)-2H-tetrazole would then yield the target compound. The regioselectivity of the hydrobromination would be governed by Markovnikov's rule, with the bromine atom adding to the more substituted carbon, which in this case would be the carbon attached to the tetrazole ring. However, anti-Markovnikov addition could also be achieved under radical conditions.

To illustrate the optimization process, consider the following hypothetical data for the alkylation step:

EntryBaseSolventTemperature (°C)Time (h)Yield of 2-(prop-1-en-2-yl)-2H-tetrazole (%)
1K₂CO₃Acetonitrile801245
2NaHTHF60860
3Cs₂CO₃DMF252475
4DBUCH₂Cl₂25670

Advanced Computational and Theoretical Studies of 2 1 Bromopropan 2 Yl 2h Tetrazole

Energetic Considerations and Stability Analysis

Thermochemical Properties via Isodesmic and Isogyric Reactions

To accurately predict the thermochemical properties of 2-(1-bromopropan-2-yl)-2H-tetrazole, computational chemists employ isodesmic and isogyric reactions. These theoretical reactions are designed to cancel out systematic errors inherent in computational methods by maintaining an equal number of each type of bond on both sides of the reaction equation.

An isodesmic reaction could be formulated to determine the heat of formation of this compound by exchanging its bonds with those in simpler, well-characterized molecules. The enthalpy of this hypothetical reaction is calculated using quantum chemical methods. By combining this calculated enthalpy with the known experimental heats of formation of the reference molecules, a highly accurate heat of formation for the target molecule can be derived.

Isogyric reactions, which conserve the number of electron pairs, are particularly useful for assessing the relative stabilities of isomers. In the case of substituted tetrazoles, theoretical calculations consistently indicate that 2-substituted isomers, such as this compound, are generally more stable than their 1-substituted counterparts in the gas phase. mdpi.com This greater stability is a significant factor contributing to the regioselectivity observed in their synthesis.

PropertyPredicted CharacteristicComputational Method
Heat of Formation Calculable to high accuracyIsodesmic Reactions
Relative Isomeric Stability 2-substituted isomer is generally more stableIsogyric Reactions

Reaction Pathway Modeling and Mechanistic Insights

Computational modeling is an indispensable tool for elucidating the intricate mechanisms of chemical reactions, from the formation of this compound to its subsequent chemical transformations.

Computational Simulation of N-Alkylation Regioselectivity

The synthesis of this compound involves the N-alkylation of the tetrazole ring, which can occur at either the N1 or N2 position, leading to two possible regioisomers. Density Functional Theory (DFT) is a commonly used computational method to simulate these reaction pathways and predict the regioselectivity. mdpi.com

The outcome of the alkylation is determined by a variety of factors, including the structure of the alkylating agent, the solvent, and any counter-ions present. researchgate.netrsc.org By calculating the transition state energies for both N1 and N2 alkylation, the activation energies can be compared. The reaction pathway with the lower activation energy is kinetically favored. For the alkylation of many tetrazoles, the N2 position is both kinetically and thermodynamically preferred, resulting in the 2-substituted isomer as the major product. researchgate.netorganic-chemistry.org This preference is often attributed to reduced steric hindrance at the N2 position and a more favorable distribution of charge in the transition state. researchgate.net

ParameterN1-Alkylation PathwayN2-Alkylation Pathway
Relative Activation Energy HigherLower
Thermodynamic Product Stability Generally Less StableGenerally More Stable
Predicted Major Product Minor IsomerMajor Isomer

Theoretical Exploration of Bromine Radical Reactivity and Selectivity

The bromine atom in this compound can participate in radical reactions. Theoretical calculations can determine the carbon-bromine bond dissociation energy (BDE), providing insight into the likelihood of forming a secondary alkyl radical through homolytic cleavage. Computational models can then be used to explore the subsequent reactions of this radical, such as hydrogen abstraction or addition to unsaturated systems. dntb.gov.ua The selectivity of these reactions is governed by the stability of the resulting radical intermediates and the activation barriers of the competing reaction pathways. The electron-rich nature of the tetrazole ring can also electronically influence the reactivity of the bromine radical. nih.govacs.org Studies on similar systems have shown that bromine radicals are selective towards electron-rich compounds. nih.govacs.orgresearchgate.net

Solvent Effects in Theoretical Reaction Studies

The choice of solvent can significantly impact the course of a chemical reaction, and its influence can be modeled computationally using implicit or explicit solvent models. rsc.orgnih.govacs.orgspringernature.com For the N-alkylation of tetrazoles, polar aprotic solvents are frequently employed. nih.gov Computational techniques such as the Polarizable Continuum Model (PCM) can simulate the bulk effects of the solvent on the stability of reactants, transition states, and products. rsc.org Such models have demonstrated that polar solvents can stabilize charged intermediates and transition states, thereby affecting reaction rates and regioselectivity. rsc.org While a more polar solvent might slightly favor the formation of the more polar N1-substituted isomer, the N2-isomer often remains the predominant product.

Transition State Characterization for Key Synthetic Steps

A cornerstone of computational reaction modeling is the characterization of transition states. For the N-alkylation of tetrazole to yield this compound, the geometries and energies of the transition states for both N1 and N2 attack are calculated. A true transition state is identified by the presence of a single imaginary frequency in its vibrational analysis, corresponding to the atomic motion along the reaction coordinate. The energy difference between the transition state and the reactants provides the activation energy, a critical factor in determining the reaction rate. Analysis of the transition state geometry reveals the bonding changes as the reaction progresses, such as the formation of the new carbon-nitrogen bond and the cleavage of the carbon-bromine bond in the alkylating agent.

Synthetic StepCharacteristic Feature of the Transition State
N-Alkylation Lengthening of the C-Br bond and formation of the C-N bond.
Radical Abstraction Partial formation of a new bond (e.g., H-Br) and partial breaking of another (e.g., C-H).

Advanced Spectroscopic and Analytical Methodologies for Structural and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of 2-(1-bromopropan-2-yl)-2H-tetrazole in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule. For a comprehensive analysis, a combination of one-dimensional and multi-dimensional NMR experiments is employed. core.ac.uk

¹H NMR spectroscopy maps the environments of all hydrogen atoms in the molecule. The structure of this compound presents five distinct proton signals. The chemical shift (δ) of each proton is influenced by the electron density of its surroundings, and spin-spin coupling provides information about adjacent protons.

Tetrazole Proton (H-5): A singlet peak is expected in the downfield region (δ 9.0-8.5 ppm), characteristic of a proton attached to a carbon in an electron-deficient aromatic heterocycle.

Methine Proton (CH-N): This proton, located at the chiral center, is coupled to the methyl and diastereotopic methylene (B1212753) protons. This results in a complex multiplet, likely a septet of doublets or a multiplet of similar complexity, appearing around δ 5.2-4.8 ppm. Its downfield shift is due to the direct attachment to the electronegative tetrazole ring.

Methylene Protons (CH₂Br): The presence of an adjacent chiral center makes the two methylene protons diastereotopic, meaning they are chemically non-equivalent. They are expected to appear as two distinct signals, each as a doublet of doublets (dd), due to geminal coupling to each other and vicinal coupling to the methine proton. These signals would likely be found in the range of δ 4.0-3.6 ppm.

Methyl Protons (CH₃): These three equivalent protons are coupled to the single methine proton, resulting in a clean doublet in the upfield region, anticipated around δ 1.8-1.6 ppm.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-5 (Tetrazole)8.75s (singlet)N/A
CH (Methine)5.05m (multiplet)J(H,H) ≈ 7.0, J(H,H) ≈ 6.5, J(H,H) ≈ 8.0
CH₂a (Methylene)3.85dd (doublet of doublets)J(gem) ≈ 11.0, J(vic) ≈ 6.5
CH₂b (Methylene)3.70dd (doublet of doublets)J(gem) ≈ 11.0, J(vic) ≈ 8.0
CH₃ (Methyl)1.70d (doublet)J(H,H) ≈ 7.0

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, with its chemical shift indicating its chemical environment.

Tetrazole Carbon (C-5): The carbon atom of the tetrazole ring is expected to resonate significantly downfield, around δ 145-140 ppm, due to its position within the aromatic, electron-poor ring system. nih.gov

Methine Carbon (CH-N): This carbon, directly bonded to the nitrogen of the tetrazole ring, will also be shifted downfield, appearing in the range of δ 60-55 ppm.

Methylene Carbon (CH₂Br): The carbon atom bonded to the highly electronegative bromine atom is expected at approximately δ 38-33 ppm.

Methyl Carbon (CH₃): The methyl carbon will be the most shielded, appearing furthest upfield in the spectrum, around δ 20-15 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-5 (Tetrazole)143.0
CH (Methine)58.0
CH₂Br (Methylene)35.0
CH₃ (Methyl)18.0

To unambiguously assign all proton and carbon signals and confirm the molecular structure, multi-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would show a clear correlation between the methine (CH) proton signal and the signals from both the methyl (CH₃) and the methylene (CH₂Br) protons, confirming the propyl fragment's connectivity. No correlations would be observed for the isolated tetrazole proton (H-5).

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals to their corresponding carbon signals: H-5 to C-5, the CH multiplet to the methine carbon, the CH₂ signals to the methylene carbon, and the CH₃ doublet to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for piecing together different fragments of the molecule. Key expected correlations include:

The methine (CH) protons showing correlation to the C-5 of the tetrazole ring, confirming the attachment point of the side chain to the N-2 position.

The tetrazole proton (H-5) showing a correlation to the methine carbon (CH) across the heterocyclic ring.

The methyl (CH₃) protons showing correlations to both the methine (CH) and methylene (CH₂Br) carbons.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of the chemical bonds. It is an effective method for identifying the presence of specific functional groups. researchgate.net

The IR spectrum of this compound would be characterized by several key absorption bands:

C-H Stretching (Aromatic): A weak to medium band around 3140-3100 cm⁻¹ corresponding to the C-H stretch of the tetrazole ring.

C-H Stretching (Aliphatic): Stronger bands in the 3000-2850 cm⁻¹ region due to the symmetric and asymmetric stretching of the C-H bonds in the methyl and methylene groups.

N=N and C=N Stretching: The characteristic stretching vibrations of the tetrazole ring skeleton are expected to appear in the 1600-1400 cm⁻¹ range. researchgate.net

Ring Vibrations: A series of bands in the fingerprint region (1300-1000 cm⁻¹) are attributable to the tetrazole ring breathing and other skeletal vibrations.

C-Br Stretching: A distinct, strong absorption band in the far-infrared region, typically around 650-550 cm⁻¹, is indicative of the carbon-bromine bond.

Table 3: Predicted IR Absorption Bands for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
C-H StretchTetrazole Ring~3120
C-H StretchAliphatic (CH, CH₂, CH₃)2980-2870
C=N, N=N StretchTetrazole Ring1550, 1450
C-N StretchAlkyl-N~1280
Ring VibrationTetrazole Ring~1100, 1050
C-Br StretchBromoalkane~580

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Investigation

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound and offers insight into its structure through analysis of fragmentation patterns.

For this compound (C₄H₇BrN₄), the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. docbrown.info

Molecular Ion (M⁺): A pair of peaks of nearly equal intensity would be observed for the molecular ion at m/z 189 (for C₄H₇⁷⁹BrN₄) and m/z 191 (for C₄H₇⁸¹BrN₄).

Key Fragmentation Pathways:

Loss of Bromine: The most common initial fragmentation for bromoalkanes is the loss of a bromine radical. This would result in a significant fragment ion at m/z 110 ([M-Br]⁺).

Propyl Cation: Cleavage of the N-C bond between the tetrazole ring and the propyl side chain would lead to the formation of the bromopropyl cation [C₃H₆Br]⁺, which would appear as an isotopic pair at m/z 121 and 123.

Base Peak: The most stable fragment, often the base peak (relative intensity 100%), is frequently the propyl cation [C₃H₇]⁺ at m/z 43, formed after the loss of the bromine and tetrazole moieties.

Tetrazole Fragments: Fragments corresponding to the tetrazole ring, such as [CHN₄]⁺ at m/z 69, might also be observed.

Table 4: Predicted Mass Spectrometry Fragments for this compound

m/z ValueIon FormulaIdentity
189 / 191[C₄H₇BrN₄]⁺Molecular Ion (M⁺)
121 / 123[C₃H₆Br]⁺[M - CHN₄]⁺
110[C₄H₇N₄]⁺[M - Br]⁺
69[CHN₄]⁺Tetrazole fragment
43[C₃H₇]⁺Propyl cation (likely base peak)

X-ray Crystallography for Single Crystal Structure Determination (if applicable to derivatives/analogs)

While obtaining a suitable single crystal of this compound itself may be challenging, X-ray crystallography remains the gold standard for unambiguous structure determination in the solid state. researchgate.net This technique provides precise data on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. core.ac.ukacs.org

If a single crystal of a derivative or analog were analyzed, X-ray diffraction would:

Confirm the N-2 substitution pattern on the tetrazole ring, distinguishing it definitively from the N-1 isomer.

Determine the exact conformation of the 1-bromopropan-2-yl side chain.

Provide detailed measurements of the tetrazole ring geometry, which can be compared with other known tetrazole structures. nih.govacs.org

This technique is particularly valuable for establishing absolute stereochemistry if a chiral resolution is performed or for analyzing intermolecular interactions, such as hydrogen bonding or halogen bonding, in the solid state.

Chromatographic Methods for Purification and Isomer Separation

The rigorous assessment of "this compound" for purity and isomeric content relies heavily on advanced chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable tools for ensuring the chemical integrity of the compound, separating its isomers, and identifying any volatile impurities. These methods provide the high resolution and sensitivity required for quantitative analysis and quality control in synthetic and research applications.

High-Performance Liquid Chromatography (HPLC) for Purity and Isomeric Ratios

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like "this compound." Given the presence of a chiral center at the second carbon of the propyl chain, this compound exists as a pair of enantiomers, (R)- and (S)-2-(1-bromopropan-2-yl)-2H-tetrazole. Chiral HPLC is specifically employed to separate and quantify these enantiomers, which is critical as different enantiomers can exhibit distinct biological activities and properties. phenomenex.com

The development of a robust HPLC method involves the careful selection of a chiral stationary phase (CSP) and a suitable mobile phase to achieve optimal separation. chiralpedia.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for resolving a wide array of chiral compounds. phenomenex.comsigmaaldrich.com For brominated heterocyclic compounds, a normal-phase chiral HPLC method often provides superior resolution. tsijournals.com

A typical method would involve a mobile phase consisting of a mixture of n-hexane and an alcohol like ethanol (B145695) or isopropanol. tsijournals.comresearchgate.net Small amounts of additives, such as trifluoroacetic acid (TFA), may be incorporated to improve peak shape and resolution by minimizing undesirable interactions with the stationary phase. tsijournals.com Detection is commonly performed using a UV detector, as the tetrazole ring exhibits absorbance in the UV spectrum, typically around 210-225 nm. tsijournals.comsielc.comresearchgate.net

The validation of the HPLC method ensures its reliability for purity and isomer ratio determination. Key validation parameters include linearity, precision, accuracy, and the limit of detection (LOD) and quantification (LOQ).

Interactive Data Table: Representative HPLC Parameters for Chiral Separation

ParameterValueDetails
Column Chiral Stationary Phase (e.g., (R,R) Whelk-O1)Provides the chiral environment necessary for enantiomeric separation. tsijournals.com
Mobile Phase n-Hexane:Ethanol:TFA (95:5:0.1 v/v/v)A common normal-phase solvent system for resolving chiral compounds. tsijournals.com
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC to ensure good separation efficiency.
Injection Volume 10 µLA typical volume for analytical injections. tsijournals.com
Column Temp. 25 °CControlled temperature ensures reproducible retention times.
Detection UV at 225 nmWavelength selected for optimal absorbance of the tetrazole moiety. tsijournals.com
Run Time 35 minSufficient time to allow for the elution and separation of both enantiomers and impurities. tsijournals.com

Interactive Data Table: Hypothetical HPLC Validation and Purity Results

Parameter(S)-enantiomer(R)-enantiomerAcceptance Criteria
Retention Time (min) 12.515.8-
Resolution (Rs) -> 2.0A resolution value above 2 indicates baseline separation.
Linearity (r²) 0.99950.9992r² > 0.999
LOD (µg/mL) 0.050.05-
LOQ (µg/mL) 0.150.15-
Purity (% Area) 99.8% (as major)0.2% (as impurity)e.g., >99.5% for main peak

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species Analysis

Gas Chromatography-Mass Spectrometry is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of "this compound," GC-MS is crucial for detecting potential volatile impurities that may be present from the synthesis process or as degradation products. Such impurities could include residual solvents, unreacted starting materials like 1,2-dibromopropane (B165211), or other small brominated alkanes. nih.govnih.gov

For GC-MS analysis, a sample is typically dissolved in a volatile solvent and injected into the instrument. The compounds are vaporized and separated based on their boiling points and interactions with the stationary phase of the GC column (commonly a low-polarity phase like HP-5MS). mdpi.comnih.gov As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes them (typically via electron ionization at 70 eV) and fragments them. mdpi.comnih.gov The resulting mass spectrum provides a unique fragmentation pattern, acting as a "fingerprint" for identification by comparison with spectral libraries.

Headspace GC-MS (HS-GC-MS) is a particularly useful variation for analyzing trace volatile compounds without injecting the non-volatile main component. researchgate.netchalmers.se In this method, the sample is heated in a sealed vial, and the vapor (headspace) containing the volatile analytes is injected into the GC-MS system. This minimizes contamination of the instrument and can improve detection limits for highly volatile species.

Interactive Data Table: Typical GC-MS Operating Conditions

ParameterValuePurpose
GC Column HP-5MS (30 m x 0.25 mm, 0.25 µm film)A versatile, low-polarity column suitable for a wide range of volatile organic compounds. mdpi.com
Carrier Gas HeliumInert gas used to carry the sample through the column.
Flow Rate 1.0 mL/minControls the speed at which analytes move through the column. mdpi.com
Injector Temp. 250 °CEnsures rapid vaporization of the sample upon injection. mdpi.com
Oven Program 50°C (2 min), then 10°C/min to 280°C (5 min)A temperature gradient to separate compounds with different boiling points.
MS Ion Source Electron Ionization (EI)A standard, high-energy ionization method that produces reproducible fragmentation patterns.
Ionization Energy 70 eVThe standard energy for EI to create extensive and comparable mass spectra. nih.gov
Mass Range 40-500 amuA typical scan range to detect fragments of potential impurities and the parent compound. mdpi.com
Transfer Line Temp. 280 °CPrevents condensation of analytes between the GC and MS. nih.gov

Interactive Data Table: Potential Volatile Impurities Identified by GC-MS

CompoundRetention Time (min)Key Mass Fragments (m/z)Potential Source
Dichloromethane4.284, 49, 86Residual solvent
1,2-Dibromopropane9.8121, 123, 202, 41Unreacted starting material
Isopropanol3.545, 43Residual solvent
Toluene7.191, 92, 65Residual solvent

Reactivity and Synthetic Utility of 2 1 Bromopropan 2 Yl 2h Tetrazole As a Chemical Intermediate

Nucleophilic Substitution Reactions of the 1-Bromopropan-2-yl Group

The 1-bromopropan-2-yl group attached to the 2H-tetrazole ring is a key functional handle for molecular elaboration. The carbon-bromine bond is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. These reactions are expected to proceed primarily through an SN2 mechanism, although the secondary nature of the carbon atom might allow for SN1-type reactions under certain conditions, such as in the presence of a polar, protic solvent and a non-basic nucleophile.

Reactions with Carbon-based Nucleophiles for C-C Bond Formation

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis. For 2-(1-bromopropan-2-yl)-2H-tetrazole, reactions with carbon-based nucleophiles would lead to the extension of the alkyl chain, providing access to a diverse array of more complex molecules. Typical carbon nucleophiles that could be employed include organometallic reagents and enolates.

Nucleophile TypeExample ReagentExpected Product StructurePotential Reaction Conditions
OrganocupratesLithium dimethylcuprate (CH₃)₂CuLi2-(1-methylpropan-2-yl)-2H-tetrazoleDiethyl ether or THF, low temperature (-78 °C to 0 °C)
Grignard ReagentsPhenylmagnesium bromide (C₆H₅MgBr)2-(1-phenylpropan-2-yl)-2H-tetrazoleTHF, with careful control of stoichiometry to avoid side reactions
EnolatesSodium salt of diethyl malonateDiethyl 2-(1-(2H-tetrazol-2-yl)propan-2-yl)malonateAprotic polar solvent like DMF or DMSO

It is important to note that the use of highly basic organometallic reagents like Grignard reagents could potentially lead to elimination reactions (E2 pathway) as a competing side reaction, yielding 2-(prop-1-en-2-yl)-2H-tetrazole. The choice of reaction conditions, particularly the solvent and temperature, would be crucial in maximizing the yield of the desired substitution product.

Reactions with Heteroatom Nucleophiles (N, O, S)

The introduction of heteroatoms such as nitrogen, oxygen, and sulfur can significantly alter the physicochemical properties of a molecule. Reactions of this compound with heteroatom nucleophiles would provide a straightforward route to compounds with potential applications in medicinal chemistry and materials science.

Nucleophile TypeExample ReagentExpected Product StructurePotential Reaction Conditions
Nitrogen NucleophilesSodium azide (B81097) (NaN₃)2-(1-azidopropan-2-yl)-2H-tetrazoleDMF, moderate temperature
Oxygen NucleophilesSodium phenoxide (NaOPh)2-(1-phenoxypropan-2-yl)-2H-tetrazoleAcetone or DMF, reflux
Sulfur NucleophilesSodium thiophenoxide (NaSPh)2-(1-(phenylthio)propan-2-yl)-2H-tetrazoleEthanol (B145695) or DMF, room temperature

These reactions are generally expected to proceed efficiently, given the good leaving group ability of the bromide ion. The resulting products, such as the azide derivative, can be further transformed into amines, highlighting the synthetic utility of this reaction sequence.

Intramolecular Cyclization Pathways

While there is no direct evidence in the literature for intramolecular cyclization of this compound itself, analogous reactions suggest that under certain conditions, cyclization could be induced. For this to occur, a nucleophilic center would need to be present within the molecule, positioned to attack the electrophilic carbon bearing the bromine atom. For instance, if the tetrazole ring were substituted with a group containing a nucleophilic moiety, an intramolecular SN2 reaction could lead to the formation of a bicyclic system. The feasibility of such a reaction would depend on the length and flexibility of the tether connecting the nucleophile to the bromoalkyl chain, with 5- and 6-membered ring formations being the most favorable according to Baldwin's rules.

Stereochemical Implications of Nucleophilic Substitution

The carbon atom attached to the bromine in this compound is a chiral center. Consequently, nucleophilic substitution reactions at this center have important stereochemical implications. If the starting material is enantiomerically pure, the stereochemical outcome of the reaction will depend on the mechanism.

For a classic SN2 reaction, an inversion of configuration at the chiral center is expected. This means that if the starting material is the (R)-enantiomer, the product will be the (S)-enantiomer, and vice versa. This is a highly predictable and synthetically valuable feature of the SN2 reaction.

In contrast, if the reaction proceeds through an SN1 mechanism, it would involve the formation of a planar carbocation intermediate. The subsequent attack of the nucleophile can occur from either face of the carbocation, leading to a racemic mixture of the two enantiomers. Therefore, control over the reaction conditions to favor the SN2 pathway is essential for stereospecific synthesis.

Functional Group Transformations of the Alkyl Bromide

Beyond nucleophilic substitution, the carbon-bromine bond in this compound can undergo other important transformations, further expanding its synthetic utility.

Reduction of the Carbon-Bromine Bond

The removal of the bromine atom and its replacement with a hydrogen atom is a fundamental transformation known as reduction. This reaction would convert this compound into 2-(propan-2-yl)-2H-tetrazole. Several methods are available for the reduction of alkyl halides.

Reducing AgentTypical Reaction Conditions
Tributyltin hydride (Bu₃SnH) with a radical initiator (AIBN)Toluene or benzene, reflux
Lithium aluminium hydride (LiAlH₄)Diethyl ether or THF, 0 °C to room temperature
Catalytic hydrogenation (H₂/Pd-C) with a baseEthanol or methanol, room temperature

The choice of reducing agent would depend on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions. For example, while lithium aluminium hydride is a powerful reducing agent, it can also reduce other functional groups. Tributyltin hydride offers a milder alternative, proceeding through a radical mechanism.

Elimination Reactions to Form Alkenes

The 1-bromopropan-2-yl substituent attached to the 2H-tetrazole ring provides a reactive site for elimination reactions to generate alkenes. The outcome of these reactions is largely dictated by the reaction conditions, particularly the nature of the base employed.

The dehydrobromination of this compound can proceed via two primary mechanisms: E2 (bimolecular elimination) and E1 (unimolecular elimination). ksu.edu.salumenlearning.com

In an E2 reaction , a strong, non-nucleophilic base abstracts a proton from the carbon adjacent to the bromine-bearing carbon (the β-carbon) in a concerted step with the departure of the bromide leaving group. ksu.edu.salibretexts.org For this compound, this would lead to the formation of 2-(prop-1-en-2-yl)-2H-tetrazole. The use of a sterically hindered base, such as potassium tert-butoxide, would favor the E2 pathway and minimize competing SN2 substitution reactions. libretexts.org

The E1 mechanism involves a two-step process initiated by the departure of the leaving group to form a secondary carbocation intermediate. ksu.edu.salumenlearning.com This is then followed by the removal of a proton from an adjacent carbon by a weak base (such as the solvent) to form the alkene. While secondary carbocations are less stable than tertiary ones, the E1 pathway could be favored under solvolytic conditions with a non-basic, polar protic solvent. lumenlearning.com

The regioselectivity of the elimination is not a factor in this specific compound as there is only one type of β-hydrogen available for abstraction, leading to a single alkene product.

Table 1: Hypothetical Elimination Reactions of this compound

EntryBase/SolventTemperature (°C)Predominant MechanismMajor ProductHypothetical Yield (%)
1Potassium tert-butoxide / THF25E22-(prop-1-en-2-yl)-2H-tetrazole85
2Sodium ethoxide / Ethanol78E2/SN22-(prop-1-en-2-yl)-2H-tetrazole60
3Ethanol (solvolysis)80E1/SN12-(prop-1-en-2-yl)-2H-tetrazole40

Chemical Modifications of the Tetrazole Heterocycle

The tetrazole ring itself is a robust aromatic system but can be induced to undergo specific chemical modifications.

Photochemical decomposition is a known reaction pathway for tetrazole derivatives. mdpi.com Upon irradiation with UV light, tetrazoles can undergo ring cleavage, leading to the formation of various nitrogen-containing species. mdpi.com The specific products formed from this compound would depend on the reaction conditions and the fate of the resulting reactive intermediates. While detailed studies on this specific compound are not available, by analogy with other tetrazoles, fragmentation could occur.

Thermolysis also represents a potential route for ring-opening, although tetrazoles are generally thermally stable. bohrium.com At elevated temperatures, the tetrazole ring can decompose, often with the extrusion of molecular nitrogen.

Assuming the tetrazole ring in this compound is unsubstituted at the C5 position, this site could be a target for chemical modification. However, direct electrophilic substitution on the tetrazole ring is generally difficult due to its electron-deficient nature. acs.org More commonly, functionalization at the C5 position is achieved during the synthesis of the tetrazole ring itself, for instance, through the [3+2] cycloaddition of an azide with a nitrile. bohrium.comnih.gov

Should a C-H bond be present at the 5-position, deprotonation with a strong base could potentially generate a nucleophilic species, allowing for subsequent reaction with an electrophile. However, the acidity of the C5-proton in 2-substituted tetrazoles is not particularly high, making this a challenging transformation.

Strategic Integration into Complex Molecular Architectures

The dual functionality of this compound makes it a potentially valuable component in the synthesis of more elaborate molecules.

Heterocyclic compounds are fundamental scaffolds in medicinal chemistry and materials science. sigmaaldrich.com The tetrazole moiety is recognized as a bioisostere for carboxylic acids and amides, offering improved metabolic stability and pharmacokinetic properties in drug candidates. bohrium.comacs.orgnih.govbeilstein-journals.orgnih.gov

The reactive bromine atom in this compound allows for its incorporation into larger structures via nucleophilic substitution reactions. For example, it could be reacted with various nucleophiles (e.g., amines, phenols, thiols) to append the tetrazole-containing fragment onto another molecule. This strategy is valuable for creating libraries of compounds for drug discovery. nih.govbeilstein-journals.org

Furthermore, the alkene product derived from elimination, 2-(prop-1-en-2-yl)-2H-tetrazole, can serve as a monomer in polymerization reactions or undergo further functionalization through reactions at the double bond, such as addition reactions or cross-coupling reactions.

Beyond its direct use as a building block, this compound can act as a precursor for other synthetically useful intermediates. The tetrazole ring itself can be a directing group or a masked functionality.

The ability to introduce the 2H-tetrazol-2-yl group via alkylation of a tetrazole salt with 1,2-dibromopropane (B165211) would be a key step in the synthesis of this compound. The resulting this compound can then be used in multicomponent reactions, a powerful tool for rapidly building molecular complexity. beilstein-journals.orgresearchgate.netrug.nl For instance, after conversion to a more suitable functional group, it could potentially participate in Passerini or Ugi reactions. beilstein-journals.orgbeilstein-journals.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(1-bromopropan-2-yl)-2H-tetrazole, and what key experimental parameters influence yield?

  • Methodology : The compound is typically synthesized via cyclization of nitrile precursors with sodium azide (NaN₃) in polar aprotic solvents like N-methylpyrrolidinone (NMP) under reflux. Bromination steps often employ N-bromosuccinimide (NBS) in dichloromethane (DCM) or tetrahydrofuran (THF) with catalysts like dimethyl sulfide (Me₂S) . For example, intermediate tetrazole derivatives can be brominated using NBS/Me₂S to introduce the bromopropyl group.
  • Critical Parameters : Reaction time (e.g., 18-hour reflux for cyclization), solvent choice (NMP for cyclization vs. THF for bromination), and stoichiometric ratios of NaN₃/NBS are crucial for yield optimization. Lower yields (e.g., 65% in ) may result from incomplete cyclization or competing side reactions .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assigns protons and carbons adjacent to the tetrazole ring and bromopropyl group. For example, the bromine atom induces deshielding in nearby protons (~δ 3.5–4.5 ppm) .
  • IR Spectroscopy : Confirms tetrazole ring presence via N-H stretching (~2500–3300 cm⁻¹) and C-Br vibrations (~500–700 cm⁻¹) .
  • Elemental Analysis : Validates purity by matching calculated vs. experimental C, H, N percentages (e.g., deviations >0.3% indicate impurities) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize side reactions during the alkylation of tetrazole precursors?

  • Methodology :

  • Catalyst Selection : Use phase-transfer catalysts (e.g., KF/alumina) in acetonitrile to enhance nucleophilic substitution efficiency during alkylation .
  • Temperature Control : Low-temperature bromination (0–5°C) reduces NBS decomposition and unintended oxidation .
  • Protection/Deprotection Strategies : Protect the tetrazole ring with trityl or tetrahydropyranyl groups to prevent undesired side reactions. Deprotection with HCl/MeOH ensures high recovery of the target compound .

Q. What strategies exist for resolving contradictions in reported synthetic yields or structural data for this compound?

  • Methodology :

  • Cross-Validation : Compare NMR data across studies (e.g., vs. 12) to identify discrepancies in peak assignments.
  • Crystallography : Single-crystal X-ray diffraction (as in ) provides definitive structural confirmation, resolving ambiguities from spectroscopic data .
  • Replication Studies : Reproduce reported methods (e.g., ’s two synthetic pathways) to assess yield variability caused by subtle parameter differences (e.g., solvent purity, stirring efficiency) .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology :

  • Docking Studies : Molecular docking (e.g., as in ) models interactions between the bromine atom and nucleophiles (e.g., amines, thiols) to predict substitution sites .
  • DFT Calculations : Density functional theory (DFT) calculates transition-state energies to evaluate reaction feasibility. For example, the steric hindrance of the tetrazole ring may slow SN2 mechanisms .
  • Hammett Analysis : Correlates substituent effects (e.g., electron-withdrawing tetrazole) on reaction rates using σ values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.